molecular formula C45H63N13O9 B1261187 Celogentin A

Celogentin A

Cat. No. B1261187
M. Wt: 930.1 g/mol
InChI Key: MUYGMOBSBHOVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Celogentin A is a natural product found in Celosia argentea with data available.

Scientific Research Applications

Antimitotic Activity

Celogentin A, along with its analogs B and C, has been isolated from the seeds of Celosia argentea. These compounds are known for their significant antimitotic activity, specifically inhibiting the polymerization of tubulin. Celogentin C has been identified as particularly potent, surpassing even moroidin in its inhibitory activity. The structure-activity relationship studies suggest that the bicyclic ring system, characteristic of celogentins, plays a crucial role in this biological activity (Kobayashi et al., 2001).

Synthesis Challenges and Strategies

The total synthesis of celogentin C, which is structurally similar to this compound, has been a subject of extensive research due to its complex structure and significant biological activity. The unusual structure, characterized by cross-links between amino acid side chains, presents a unique synthetic challenge. This has led to multiple synthetic efforts aiming to replicate its structure and biological functions (Ma et al., 2009).

Antimicrobial Activity

Research into simplified analogs of celogentin C, closely related to this compound, has indicated moderate antibacterial activity. This activity is potentially through the inhibition of bacterial protomicrotubule formation. The linear analogs of these compounds demonstrate higher antibacterial activity, possibly via a membrane disruption mechanism (Thombare et al., 2017).

Potential in Cancer Therapy

This compound and its analogs, due to their role in tubulin polymerization inhibition, have implications in cancer therapy. Specifically, they are considered as lead structures for developing new anticancer drugs. Their unique molecular architecture and potent antimitotic activity make them valuable for cancer research and potential therapeutic applications (Kersten et al., 2022).

properties

Molecular Formula

C45H63N13O9

Molecular Weight

930.1 g/mol

IUPAC Name

13-[3-(diaminomethylideneamino)propyl]-22-(2-methylpropyl)-12,15,18,21,24-pentaoxo-25-[(5-oxopyrrolidine-2-carbonyl)amino]-19,26-di(propan-2-yl)-3,5,7,11,14,17,20,23-octazapentacyclo[14.13.2.12,27.15,8.04,30]tritriaconta-1,4(30),6,8(33),27(32),28-hexaene-10-carboxylic acid

InChI

InChI=1S/C45H63N13O9/c1-20(2)14-30-41(63)56-35(22(5)6)42(64)54-31-17-26-25-10-9-23(34(21(3)4)36(43(65)53-30)57-39(61)28-11-12-33(59)50-28)15-29(25)51-37(26)58-18-24(49-19-58)16-32(44(66)67)55-38(60)27(52-40(31)62)8-7-13-48-45(46)47/h9-10,15,18-22,27-28,30-32,34-36,51H,7-8,11-14,16-17H2,1-6H3,(H,50,59)(H,52,62)(H,53,65)(H,54,64)(H,55,60)(H,56,63)(H,57,61)(H,66,67)(H4,46,47,48)

InChI Key

MUYGMOBSBHOVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC2CC3=C(NC4=C3C=CC(=C4)C(C(C(=O)N1)NC(=O)C5CCC(=O)N5)C(C)C)N6C=C(CC(NC(=O)C(NC2=O)CCCN=C(N)N)C(=O)O)N=C6)C(C)C

synonyms

celogentin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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